molecular formula C17H16BrNO6S B286175 methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Katalognummer B286175
Molekulargewicht: 442.3 g/mol
InChI-Schlüssel: KCSDRBJXFNXQAM-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, studies have suggested that it may act as a reactive oxygen species (ROS) scavenger, which could explain its potential anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have antioxidant properties and may protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments include its fluorescent properties, potential anti-cancer and anti-inflammatory properties, and antioxidant properties. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Zukünftige Richtungen

For the study of Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate include further investigation of its mechanism of action, toxicity, and potential applications in the treatment of cancer and inflammation. Additionally, it could be studied for its potential use as a fluorescent probe in various biological systems and for the synthesis of organic compounds.
Conclusion
In conclusion, Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Synthesemethoden

The synthesis of Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with thiazolidine-2,4-dione in the presence of acetic acid. The reaction yields the desired compound, which can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols and as a catalyst for the synthesis of various organic compounds. Additionally, it has been studied for its potential anti-cancer and anti-inflammatory properties.

Eigenschaften

Molekularformel

C17H16BrNO6S

Molekulargewicht

442.3 g/mol

IUPAC-Name

methyl 2-[(5E)-5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C17H16BrNO6S/c1-4-5-25-13-8-11(18)10(6-12(13)23-2)7-14-16(21)19(17(22)26-14)9-15(20)24-3/h4,6-8H,1,5,9H2,2-3H3/b14-7+

InChI-Schlüssel

KCSDRBJXFNXQAM-VGOFMYFVSA-N

Isomerische SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC=C

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC=C

Kanonische SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.